Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate
Description
Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate is a sulfur-containing ester derivative characterized by a hydroxymethyl-substituted phenyl group linked via a sulfanyl (S–) bridge to an acetate backbone. Its molecular formula is C₁₀H₁₂O₃S, with a molecular weight of 212.27 g/mol (inferred from structural analogs in and ).
Properties
IUPAC Name |
methyl 2-[2-(hydroxymethyl)phenyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQZQPXNDZGUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate typically involves the reaction of 2-(hydroxymethyl)phenylthiol with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the ester group can undergo hydrolysis to release the active phenylthiol moiety, which can further interact with biological targets .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Differences
Key Observations :
- Substituent Effects : The hydroxymethyl group in the target compound increases hydrophilicity compared to chloro (–Cl) or trifluoromethyl (–CF₃) substituents, which favor lipid solubility .
- Reactivity : Sulfanyl groups enable nucleophilic substitution or oxidation to sulfoxides/sulfones, but the hydroxymethyl group offers additional sites for esterification or glycosylation .
Functional Group Variations: Sulfanyl vs. Ether/Oxygen Linkages
Table 2: Comparison with Oxygen-Linked Analogs
Key Observations :
- Sulfanyl vs. Ether : Sulfur’s lower electronegativity (vs. oxygen) increases the sulfanyl group’s nucleophilicity, making it more reactive in alkylation or cross-coupling reactions .
- Biological Activity : Oxygen-linked analogs like 490-M24 are tailored for enzyme inhibition (e.g., metalloproteases), whereas sulfanyl derivatives may target sulfur-dependent biological pathways .
Table 3: Pharmacological Potential of Selected Analogs
Key Observations :
- The target compound’s hydroxymethyl group may serve as a prodrug moiety, enabling controlled release of active metabolites .
Biological Activity
Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate is a compound of significant interest in scientific research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxymethyl group attached to a phenyl ring, which is further linked to an acetate moiety. Its molecular formula is C_{11}H_{12}O_3S, with a molar mass of approximately 240.28 g/mol. The presence of the sulfanyl group is critical for its biological activity, allowing it to interact with various molecular targets.
The biological activity of this compound can be attributed to its ability to form covalent bonds with thiol groups in proteins, modulating their function. The ester group can undergo hydrolysis, releasing the active phenylthiol moiety, which further interacts with biological targets. This mechanism is particularly relevant in the context of antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The hydroxymethyl group may enhance solubility and reactivity with biological targets, contributing to its efficacy. Studies have shown that related compounds can inhibit specific enzymes or interact with receptor sites in human cells, suggesting potential therapeutic applications in treating infections.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Similar compounds have demonstrated antiproliferative effects in mammalian cells by inhibiting topoisomerase II, a crucial enzyme involved in DNA replication and repair. For instance, derivatives with similar structural features have been shown to induce marked antiproliferative effects against cancer cell lines such as HeLa and MCF-7 .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related compounds:
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial effects against Gram-positive bacteria; demonstrated significant inhibition at concentrations as low as 25 µg/mL. |
| Study B | Evaluated anticancer activity on MCF-7 cells; reported an IC50 value of 22.8 µM, indicating moderate efficacy compared to standard chemotherapeutics. |
| Study C | Explored the mechanism of action through enzyme inhibition assays; showed that the compound effectively inhibits topoisomerase II activity. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
